Home > Products > Screening Compounds P93604 > 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline - 116489-65-7

3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline

Catalog Number: EVT-2593858
CAS Number: 116489-65-7
Molecular Formula: C12H10N4
Molecular Weight: 210.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. It belongs to the class of imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure features an imidazopyridine moiety attached to an aniline group, which contributes to its reactivity and biological interactions.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a nitrogen-containing bicyclic structure. The imidazo[4,5-b]pyridine framework is characterized by its fused imidazole and pyridine rings. Compounds in this class are often synthesized for their potential as kinase inhibitors and other therapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-amino-3-nitropyridine or similar precursors.
  2. Formation of Imidazo[4,5-b]pyridine: A common method involves the reaction of 2-amino-3-nitropyridine with aldehydes in the presence of reducing agents like sodium dithionite to form the imidazopyridine core. This process may require heating in a solvent such as dimethylformamide (DMF) under controlled conditions .
  3. Substitution Reactions: The introduction of the aniline moiety can be achieved through nucleophilic substitution reactions involving appropriate halogenated aniline derivatives. This step may also utilize coupling reactions like Suzuki or Sonogashira coupling to enhance yields and selectivity .
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline is C11H10N4. The compound features:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.
  • Aniline Group: An amino group (-NH2) attached to a phenyl ring.

The compound exhibits a planar structure conducive to π-π stacking interactions, which is significant for its biological activity.

Data

  • Molecular Weight: Approximately 210.23 g/mol
  • Melting Point: Typically ranges between 150°C and 160°C depending on purity and specific substitutions .
Chemical Reactions Analysis

Reactions and Technical Details

3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline can participate in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The aniline group can undergo electrophilic substitution reactions, allowing for further functionalization at the para or ortho positions of the phenyl ring.
  2. Nucleophilic Substitution: The nitrogen atoms in the imidazopyridine can act as nucleophiles in reactions with electrophiles, expanding the compound's versatility.
  3. Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods enables the introduction of diverse substituents onto the imidazopyridine or aniline moieties, enhancing its pharmacological profile .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline often involves:

  1. Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives act as selective inhibitors of various kinases such as cyclin-dependent kinases (CDKs) and Aurora kinases. The interaction with these enzymes typically occurs through hydrogen bonding and π-stacking interactions facilitated by the heterocyclic structure.
  2. Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells.

Pharmacological studies have shown that modifications to the aniline or imidazopyridine components can significantly alter potency and selectivity against different biological targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a solid crystalline material.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atoms in both the imidazole and aniline groups.

Relevant data from studies indicate that variations in substituents can lead to enhanced stability and bioactivity profiles .

Applications

Scientific Uses

3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline has several potential applications in scientific research:

  1. Drug Development: It serves as a scaffold for developing new anticancer agents targeting specific kinases involved in tumor growth.
  2. Antimicrobial Research: Investigated for its efficacy against various bacterial strains, showing promise as a lead compound for new antibiotics.
  3. Biochemical Probes: Used in studies aimed at understanding kinase signaling pathways and their roles in disease mechanisms.
Introduction to Imidazo[4,5-b]pyridine Scaffolds in Medicinal Chemistry

Historical Context and Pharmacophoric Significance of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold emerged as a privileged structure in medicinal chemistry following initial observations of its structural and electronic resemblance to purine nucleotides. Early investigations in the 2000s identified this bicyclic heterocycle as a versatile bioisostere for adenine, enabling interactions with ATP-binding sites of kinases and other enzymatic targets [3] [4]. The pharmacophoric significance stems from three key features: (1) The hydrogen-bonding capacity of the imidazole and pyridine nitrogen atoms facilitates critical interactions with biological targets; (2) The planar aromatic system enables π-stacking interactions within hydrophobic protein pockets; and (3) The C2 and C6 positions provide synthetic handles for structure-activity relationship (SAR) optimization while maintaining core geometry [2] [8].

Historically, the first therapeutically significant derivatives included TrkA kinase inhibitors discovered through scaffold hopping from pyrimidine precursors. Compound 1a (AZ-23) demonstrated subnanomolar cellular potency (IC₅₀ = 0.10-0.50 nM) in TrkA-driven cancer models, establishing the framework for subsequent imidazo[4,5-b]pyridine optimization [1]. The scaffold's versatility is evidenced by its presence in diverse therapeutic areas, including oncology, antivirals, and anti-inflammatories, with over 70 clinical candidates reported between 2010-2023 [3] [5].

Table 1: Representative Therapeutically Advanced Imidazo[4,5-b]pyridine Derivatives

CompoundTherapeutic TargetBiological ActivityStructural Features
Q203 (Telacebec)Cytochrome bcc oxidaseAntitubercular (MIC₉₀ = 0.003 μM)2-(Quinolin-4-yloxy) side chain
GDC-0349mTOR KinaseAnticancer (IC₅₀ = 0.018 μM)Morpholine substituent
2d (TrkA Inhibitor)Tropomyosin receptor kinaseAntitumor (IC₅₀ = 0.50 nM)OiPr group at R₁, CH₂OH at R₂
19Cell cycle regulatorsAntiproliferative (IC₅₀ = 1.45-4.25 μM)6-p-Hydroxyphenyl, N-methyl

Structural Analogues and Bioisosteric Replacements in Drug Design

Bioisosteric replacement strategies have systematically expanded the imidazo[4,5-b]pyridine chemical space, with key analogues demonstrating enhanced target selectivity and pharmacokinetic profiles. The morpholine substitution pattern, exemplified in mTOR inhibitors, improves aqueous solubility while maintaining nanomolar potency (e.g., compound 10n: mTOR IC₅₀ = 332 nM) [6]. This modification addresses the intrinsic hydrophobicity of the parent scaffold through hydrogen-bond acceptor capacity and moderate basicity (pKa ~6.5), enhancing tissue distribution.

Purine bioisosteres represent another strategic replacement, where imidazo[4,5-b]pyridines mimic the hydrogen-bonding pattern of natural purines. In kinase inhibitors, the N1 nitrogen serves as a hydrogen-bond acceptor equivalent to N9 in purines, while the C2 position accommodates aryl groups that occupy hydrophobic regions I and II of the ATP-binding cleft [5] [7]. This is exemplified by Trk inhibitors where 2-aryl substitution (e.g., 2d) yields 280-fold greater potency than 2-methyl analogues (2b: IC₅₀ = 281 nM) [1].

Regioisomeric considerations significantly impact biological activity. Comparative studies of imidazo[4,5-b]pyridine versus imidazo[4,5-c]pyridine demonstrate distinct target preferences: the former shows superior kinase inhibition, while the latter exhibits enhanced antiviral activity. This divergence stems from differences in electron distribution – the [4,5-b] isomer has a more electron-deficient C6 position, favoring nucleophilic substitution for SAR exploration [3] [8].

Table 2: Structure-Activity Relationship of Key Substituents

PositionBioisostereTarget ImpactPharmacokinetic Effect
C2Aryl groupsIncreases kinase binding affinity via hydrophobic interactionsReduces clearance (e.g., 2d: rat Cl = 46 mL/min/kg)
N1Alkyl vs. HModulates DNA intercalation capacityImproves metabolic stability (N-methyl: t₁/₂ ↑ 40%)
C64-HydroxyphenylEnhances antiproliferative activityIncreases solubility (>250 μM)
Fused RingTetracyclic expansionEnables DNA groove bindingExtends half-life (t₁/₂ = 8.2 h)

Rationale for Targeting 3-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline in Therapeutic Development

The specific targeting of 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline derivatives stems from their unique electronic configuration and demonstrated therapeutic potential across multiple disease domains. The aniline moiety provides two critical advantages: (1) It serves as a hydrogen-bond donor/acceptor pair for enhanced target engagement, and (2) The para-position allows straightforward derivatization to optimize physicochemical properties. Molecular modeling confirms the aniline nitrogen forms a key hydrogen bond with Glu590 in TrkA (bond length = 2.1Å), while the planar system maintains optimal hydrophobic contact with Phe589 [1] [8].

Electronic effects significantly influence bioactivity. The electron-donating amine group at the meta-position creates a push-pull system with the electron-deficient imidazopyridine core, yielding a dipole moment (5.2 D) that enhances interactions with polarized kinase domains. This configuration demonstrates superior inhibition compared to unsubstituted analogues (∼15-fold increase in TrkA binding) [6] [8]. The compound's balanced lipophilicity (clogP = 2.8) positions it within optimal drug-like space, addressing a key limitation of earlier derivatives like 2c (clogP = 4.1) that showed poor bioavailability (F = 6.7%) [1].

Therapeutic development prioritizes this scaffold based on its multitarget potential. As a kinase inhibitor, it suppresses phosphorylation in TrkA-driven cancers at nanomolar concentrations (IC₅₀ = 0.24-0.50 nM). Simultaneously, the free amino group facilitates DNA intercalation, as demonstrated by bathochromic shifts (Δλ = 15 nm) in UV-vis titrations with ctDNA, supporting development in oncology. The scaffold also modulates IL-12/IL-23 signaling in inflammation models, suggesting applicability in autoimmune disorders [7] [8]. Synthetic accessibility further enhances its appeal – Suzuki coupling at C6 achieves diversification in 3 steps from 5-bromo-2,3-diaminopyridine precursors, yielding derivatives with >86% purity [2] [9].

Table 3: Therapeutic Applications of 3-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline Core

Therapeutic AreaMolecular TargetBiological EvidenceDerivatization Strategy
OncologyTrkA KinaseIC₅₀ = 0.24 nM (cell-based)C6 aryl diversification via Suzuki coupling
OncologyDNA TopoisomeraseKₐ = 3.2 × 10⁴ M⁻¹ (binding constant)Amino group acylation for groove-binding optimization
Autoimmune DiseaseIL-23/IL-12 Pathway78% inhibition at 10 μMMeta-substitution on aniline ring
Antimicrobialc-MET KinaseMIC = 0.07 μM against MRSAIntroduction of fluorinated substituents

Properties

CAS Number

116489-65-7

Product Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline

Molecular Formula

C12H10N4

Molecular Weight

210.24

InChI

InChI=1S/C12H10N4/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,13H2,(H,14,15,16)

InChI Key

YFFKNKVIPUKSDL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.